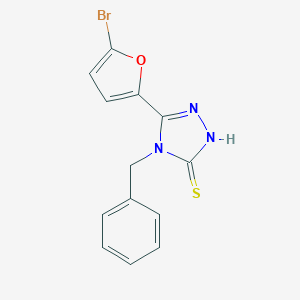

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Physicochemical Properties and Synthesis

The physicochemical properties and synthesis pathways of derivatives of 4-Benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol have been extensively studied. Alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with various bromoalkanes has led to the formation of compounds with high yield through a process involving nucleophilic substitution. These compounds were analyzed for their structure through 1H NMR spectroscopy and elemental analysis. Their antibacterial activity was also investigated, showing potential to compete with kanamycin, a broad-spectrum antibiotic, against a range of gram-positive and gram-negative microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Biological Activity and Chemical Structure Analysis

An analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of this compound revealed these compounds exhibit antimicrobial activity. Virtual screening suggested they are active against oxyreductases, enzymes that catalyze oxidation reactions, indicating potential antioxidant and antihypoxic activities. The study highlights the possibility of antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant applications (Current issues in pharmacy and medicine: science and practice, 2021).

Corrosion Inhibition

A study on triazole Schiff bases, which are structurally related to this compound, demonstrated their effectiveness as corrosion inhibitors on mild steel in acidic media. These compounds' inhibition efficiency was found to increase with concentration and to be influenced by their molecular structure, suggesting their utility in protecting metals against corrosion (Journal of Molecular Liquids, 2015).

properties

IUPAC Name |

4-benzyl-3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3OS/c14-11-7-6-10(18-11)12-15-16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTFDGJVVJAFQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456492.png)

![4-[(2-chlorophenoxy)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide](/img/structure/B456493.png)

![N-(2,5-dimethoxyphenyl)-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456496.png)

![4-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456500.png)

![ethyl 2-{[(4,5-dibromothiophen-2-yl)carbonyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B456505.png)

![4-bromo-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B456507.png)

![5-(3-bromophenyl)-1-{2-[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456509.png)

![N-[4-(7-[4-(dimethylamino)benzylidene]-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3,3a,4,5,6,7-hexahydro-2H-indazol-3-yl)phenyl]-N,N-dimethylamine](/img/structure/B456511.png)

![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456512.png)

![5-({5-[(3,4-Dichlorophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456513.png)

![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456514.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-3-hydroxy-1,2-dihydroquinazolin-4-one](/img/structure/B456515.png)